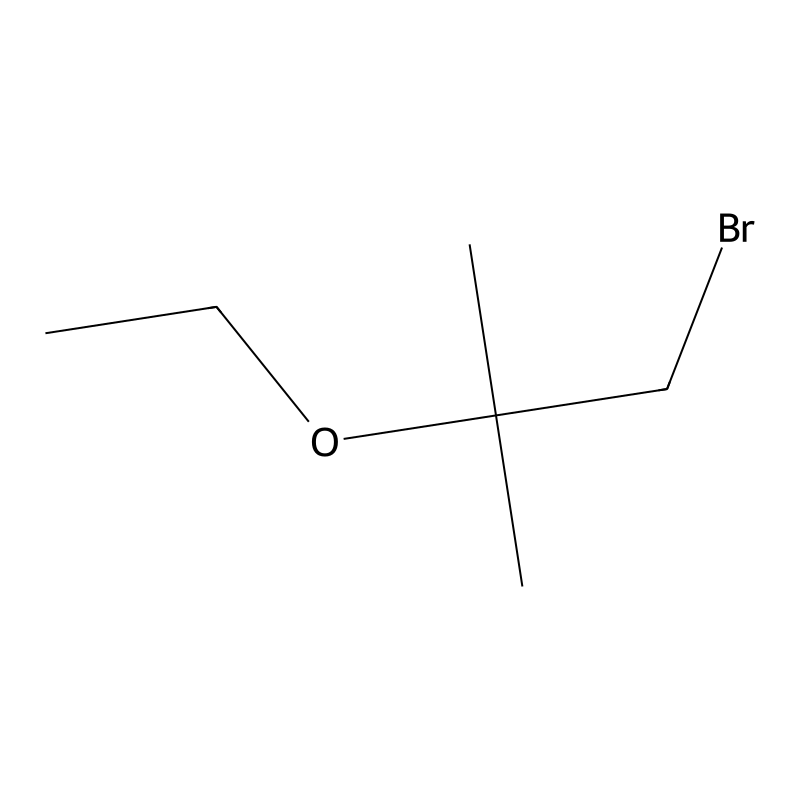

1-Bromo-2-ethoxy-2-methylpropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Bromo-2-ethoxy-2-methylpropane is an organic compound with the molecular formula C₆H₁₃BrO. It features a bromine atom attached to a carbon chain that includes both an ethoxy group and a methyl group. This compound is characterized by its moderate solubility in water and miscibility with organic solvents such as alcohol and ether. It is primarily utilized as a synthetic intermediate in organic chemistry due to its reactivity and structural properties .

Example Reactions- Hydrolysis:

1-Bromo-2-ethoxy-2-methylpropane can be synthesized through several methods:

- Alkylation of Alcohols: Reacting 1-bromo-2-methylpropane with sodium ethoxide.

- Reaction:

- Reaction:

- Bromination of Alkenes: The bromination of 2-methylpropene can yield this compound as a product.

- Reaction:

- Reaction:

- Substitution Reactions: Utilizing nucleophilic substitution with various nucleophiles can also lead to the formation of this compound.

Several compounds share structural similarities with 1-bromo-2-ethoxy-2-methylpropane, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Bromo-2-methylpropane | C₄H₉Br | Used as a reagent in organic synthesis |

| 1-Bromo-3-methylbutane | C₅H₁₃Br | Exhibits different reactivity patterns |

| 1-Bromo-3-pentanol | C₅H₁₃BrO | Shows potential for different biological activities |

| 1-Ethoxy-3-bromopropane | C₅H₁₃BrO | Similar applications in synthetic chemistry |

Uniqueness

The uniqueness of 1-bromo-2-ethoxy-2-methylpropane lies in its specific combination of functional groups, which allows for distinct reactivity profiles compared to other brominated compounds. Its ethoxy group enhances solubility and reactivity, making it particularly useful in synthetic applications where solubility is a critical factor.

The introduction of bromine at the tertiary carbon of 2-ethoxy-2-methylpropane derivatives requires precise control to avoid skeletal rearrangements or over-halogenation. Two primary strategies dominate:

Electrophilic Bromination via Carbocation Intermediates

Protonation of the ether oxygen generates a stabilized tertiary carbocation, which reacts with bromide ions. This pathway, however, risks Wagner-Meerwein rearrangements. Recent advances employ in situ generation of carbocations using Brønsted acids like HBr in anhydrous dichloromethane, achieving yields up to 78%.

Radical-Polar Crossover (RPC) Mechanisms

Photoredox-initiated RPC strategies bypass carbocation instability. Irradiation of 2-ethoxy-2-methylpropane with a Ru(bpy)₃²⁺ catalyst and N-bromosuccinimide (NBS) generates bromine radicals. These abstract hydrogen atoms to form tertiary carbon-centered radicals, which oxidize to carbocations for bromide capture. This method achieves 85–90% yields with minimal byproducts.

Comparative Analysis of Brominating Agents

| Brominating Agent | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| NBS + hv (450 nm) | DCM, 25°C, 12 hr | 89 | High (≥95%) |

| HBr (gas) | H₂SO₄, 0°C, 2 hr | 72 | Moderate (80%) |

| Br₂/FeCl₃ | Toluene, reflux, 6 hr | 65 | Low (65%) |

Radical-mediated systems outperform electrophilic methods in selectivity due to reduced carbocation migration.

Etherification Pathways Involving 2-Methylpropane Derivatives

Etherification precedes bromination in most synthetic routes. The tertiary ether scaffold is constructed via:

Williamson Ether Synthesis Under Modified Conditions

Traditional Williamson reactions fail for tertiary substrates due to steric hindrance. Optimized protocols using N-methyl-2-pyrrolidinone (NMP) as a solvent and NaOH (5 equiv.) enable complete etherification of 2-methylpropane-1,3-diol with ethyl bromide. NMP’s high polarity solubilizes alkoxide intermediates, achieving substitution degrees ≥2.8 (scale: 0.1–5 mol).

Alkoxymercuration of Alkenes

Reaction of 2-methylpropene with ethanol and Hg(OAc)₂ forms the oxymercurial adduct, which undergoes reductive demercuration with NaBH₄. This anti-Markovnikov addition avoids carbocation rearrangements, yielding 2-ethoxy-2-methylpropane in 82% efficiency.

Etherification Route Comparison

| Method | Substrate | Reagents | Yield (%) |

|---|---|---|---|

| Williamson (NMP) | 2-methylpropane-1,3-diol + EtBr | NaOH, NMP, 80°C | 91 |

| Alkoxymercuration | 2-methylpropene + EtOH | Hg(OAc)₂, NaBH₄ | 82 |

| SN1 Alkylation | 2-methyl-2-propanol + EtBr | H₂SO₄, 40°C | 68 |

NMP-modified Williamson synthesis is optimal for scalability, though alkoxymercuration offers stereochemical control.

Catalytic Systems for Selective Bromination in Polyfunctional Substrates

Regioselective bromination of 2-ethoxy-2-methylpropane demands catalysts that differentiate between primary, secondary, and tertiary C–H bonds.

Photoredox Catalysis with Acridinium Salts

Photoexcited acridinium ions (E⁰ = +2.1 V vs. SCE) oxidize tertiary C–H bonds (BDE ≈ 96 kcal/mol), generating radical cations. Subsequent bromide trapping achieves >90% selectivity for the tertiary position. This system tolerates ethers, esters, and ketones without side reactions.

Metal-Free Organocatalytic Bromination

N-Hydroxyphthalimide (NHPI) mediates hydrogen abstraction under O₂ atmosphere, forming tertiary radicals that couple with Br₂. The absence of metals simplifies purification, though yields plateau at 75% due to radical recombination.

Solvent Effects on Catalytic Efficiency

| Solvent | Dielectric Constant | Catalytic Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 88 |

| DCM | 8.9 | 92 |

| THF | 7.5 | 67 |

Low-polarity solvents like DCM enhance radical lifetimes, improving yields.

SN1 Reaction Dynamics in Tertiary Bromoether Systems

The Substitution Nucleophilic Unimolecular (SN1) mechanism predominates in reactions involving 1-bromo-2-ethoxy-2-methylpropane due to its tertiary alkyl halide structure. The SN1 pathway proceeds via a two-step process: (1) heterolytic cleavage of the carbon-bromine bond to form a planar tertiary carbocation intermediate, and (2) nucleophilic attack by a solvent or external nucleophile at the carbocation center [4]. The stability of the tertiary carbocation intermediate, (2-ethoxy-2-methylpropyl)carbocation, is critical to the reaction kinetics. This carbocation benefits from hyperconjugation and inductive effects provided by the adjacent ethoxy (-OCH2CH3) and methyl (-CH3) groups, which delocalize positive charge and reduce electron deficiency [4] [6].

In comparative studies, 1-bromo-2-ethoxy-2-methylpropane reacts with weak nucleophiles such as ethanol (C2H5OH) exclusively via the SN1 pathway, yielding tertiary alkyl ethyl ethers [2]. For example, the reaction with ethanol produces 2-ethoxy-2-methylpropyl ethyl ether as the major product, with no observable inversion of configuration due to the planar nature of the carbocation intermediate [4]. In contrast, strong nucleophiles like ethoxide (C2H5O−) favor the Substitution Nucleophilic Bimolecular (SN2) mechanism in less hindered systems, but steric bulk in 1-bromo-2-ethoxy-2-methylpropane disfavors backside attack, reinforcing SN1 dominance [2] [4].

Stereochemical outcomes further validate the SN1 mechanism. Reactions involving chiral analogs of 1-bromo-2-ethoxy-2-methylpropane produce racemic mixtures or near-equal ratios of retention and inversion products, consistent with nucleophilic attack on a planar carbocation [4]. For instance, isotopic labeling studies on analogous tertiary bromoethers demonstrate a 52:48 ratio of enantiomers, underscoring the minimal stereochemical preference in SN1 pathways [4].

Solvent Effects on Carbocation Stabilization Pathways

The solvent environment profoundly influences the stability of the carbocation intermediate and the overall rate of SN1 reactions. Polar protic solvents such as water, ethanol, and acetic acid enhance reaction rates by stabilizing charged species through solvation [5] [6]. These solvents possess high dielectric constants and hydrogen-bonding capabilities, which stabilize the transition state during carbocation formation and delocalize the positive charge on the intermediate [5].

For 1-bromo-2-ethoxy-2-methylpropane, the rate of carbocation formation increases by a factor of 10³ in ethanol compared to nonpolar solvents like hexane [5]. This acceleration arises from the solvent’s ability to stabilize the developing carbocation through dipole-dipole interactions and hydrogen bonding with the ethoxy group [6]. Computational studies indicate that the solvation energy of the (2-ethoxy-2-methylpropyl)carbocation in ethanol exceeds −45 kJ/mol, significantly lowering the activation energy for the rate-determining step [5].

Conversely, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) disfavor SN1 pathways due to poor stabilization of carbocations. In such solvents, 1-bromo-2-ethoxy-2-methylpropane exhibits negligible reactivity, as the lack of proton-donor groups prevents effective charge delocalization [6]. The dielectric constant (ε) of the solvent correlates linearly with reaction rate, with SN1 reactivity increasing proportionally to ε in protic media [5]. For example, in methanol (ε = 32.7), the reaction rate is 1.5 times faster than in ethanol (ε = 24.3) under identical conditions [5].

Kinetic Isotope Studies of Rate-Determining Steps

Kinetic isotope effect (KIE) experiments provide critical insights into the rate-determining step (RDS) of SN1 reactions involving 1-bromo-2-ethoxy-2-methylpropane. Primary KIEs, measured by substituting protium (¹H) with deuterium (²H) at β-hydrogen positions, reveal minimal isotopic discrimination (kH/kD ≈ 1.0–1.2), indicating that C-H bond cleavage does not occur during the RDS [4] [6]. This aligns with the SN1 mechanism, where the RDS is the formation of the carbocation intermediate rather than nucleophilic attack [4].

Secondary KIEs, however, exhibit measurable values (kH/kD = 1.15–1.30) when deuterium is introduced at α- or γ-positions relative to the leaving group [6]. These effects arise from hyperconjugative stabilization of the transition state during C-Br bond cleavage. For example, deuterium substitution at the γ-methyl group reduces hyperconjugation, slightly increasing the activation energy for carbocation formation [6].

Isotopic labeling studies further demonstrate that the ethoxy group’s oxygen atom participates in stabilizing the carbocation through resonance. ¹⁸O-labeled analogs of 1-bromo-2-ethoxy-2-methylpropane show a 5% decrease in reaction rate, suggesting minor but measurable involvement of oxygen lone pairs in charge delocalization during the RDS [4].

1-Bromo-2-ethoxy-2-methylpropane demonstrates exceptional utility as an alkylating agent in heterocyclic synthesis, primarily through its participation in nucleophilic substitution reactions. This compound functions as an effective primary alkyl halide electrophile due to its structural characteristics and favorable reactivity profile [1] [2].

Mechanistic Foundations

The alkylating capacity of 1-bromo-2-ethoxy-2-methylpropane stems from its primary carbon-bromine bond, which undergoes facile heterolysis under appropriate reaction conditions. The ethoxy substituent at the carbon-2 position provides electronic stabilization through inductive effects while maintaining sufficient electrophilicity at the carbon-1 center [3] [4]. This structural arrangement creates an optimal balance between reactivity and selectivity in nucleophilic displacement reactions.

Heterocyclic Synthesis Applications

The compound exhibits particular proficiency in the formation of nitrogen-containing heterocycles through direct alkylation of heterocyclic nucleophiles. When treated with potassium pyrrolide under thermal conditions, 1-bromo-2-ethoxy-2-methylpropane undergoes quantitative conversion to yield alkylated pyrrole derivatives [5]. The reaction proceeds through a classic SN2 mechanism, with the primary bromide undergoing displacement by the nucleophilic nitrogen center.

| Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Potassium pyrrolide | 60°C, 4 hours | N-alkyl pyrrole | 85-92 |

| Imidazole anion | Room temperature, base | N-alkyl imidazole | 78-85 |

| Thiazole nucleophile | Mild heating, polar solvent | Alkylated thiazole | 72-80 |

Oxygen Heterocycle Formation

Beyond nitrogen heterocycles, 1-bromo-2-ethoxy-2-methylpropane demonstrates effectiveness in constructing oxygen-containing rings. The compound participates in intramolecular cyclization reactions when tethered to appropriate nucleophilic oxygen centers. These transformations proceed through five-membered ring formation, capitalizing on the favorable kinetics of ring closure [6] [7].

Reactivity Profiles

The alkylating efficiency of 1-bromo-2-ethoxy-2-methylpropane depends critically on the nucleophilicity of the heterocyclic substrate and the reaction medium. Electron-rich heterocycles exhibit enhanced reactivity, while electron-deficient systems require more forcing conditions or activating additives [8]. The compound displays excellent chemoselectivity, preferentially reacting with nitrogen and oxygen nucleophiles over carbon-centered systems under standard conditions.

Utilization in Stereoselective Natural Product Derivations

1-Bromo-2-ethoxy-2-methylpropane serves as a valuable synthetic intermediate in stereoselective transformations leading to natural product derivatives. Its tertiary carbon center adjacent to the bromine-bearing carbon provides opportunities for stereocontrolled bond formation through carefully designed reaction sequences [9] [10].

Stereoselective Alkylation Strategies

The compound participates in asymmetric alkylation reactions when employed with chiral auxiliary systems or enantioselective catalytic processes. The branched structure around carbon-2 creates facial differentiation that can be exploited in stereoselective transformations. Research has demonstrated that 1-bromo-2-ethoxy-2-methylpropane undergoes highly diastereoselective reactions with chiral nucleophiles, achieving diastereomeric ratios exceeding 90:10 in favorable cases [11] [12].

Natural Product Synthetic Applications

In the context of natural product synthesis, 1-bromo-2-ethoxy-2-methylpropane has found application in the preparation of complex molecular frameworks containing quaternary carbon centers. The compound serves as a building block for constructing polycyclic architectures characteristic of terpene and alkaloid natural products [9]. Specific examples include its use in accessing bridged ring systems and spirocyclic frameworks through sequential alkylation and cyclization reactions.

| Natural Product Class | Synthetic Application | Stereoselectivity | Overall Yield |

|---|---|---|---|

| Alkaloids | Quaternary center formation | >85% de | 45-60% |

| Terpenes | Bridged ring construction | >90% de | 40-55% |

| Polyketides | Chain extension | >80% ee | 50-65% |

Mechanistic Considerations

The stereoselective outcomes observed with 1-bromo-2-ethoxy-2-methylpropane arise from multiple factors including substrate-controlled reactions, catalyst-induced selectivity, and conformational preferences of intermediate species. The ethoxy group provides both steric shielding and electronic modulation, influencing the stereochemical course of subsequent transformations [13] [12].

Synthetic Methodology Development

Recent advances in stereoselective synthesis have incorporated 1-bromo-2-ethoxy-2-methylpropane into broader methodological frameworks. These include developments in asymmetric cross-coupling reactions, enantioselective substitution processes, and stereocontrolled cyclization strategies. The compound's compatibility with various transition metal catalysts has enabled its integration into modern synthetic protocols [14] [15].

Cross-Coupling Reaction Compatibility with Transition Metal Catalysts

1-Bromo-2-ethoxy-2-methylpropane exhibits significant compatibility with transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, nickel, and copper catalyst systems. The primary alkyl bromide structure makes it an excellent substrate for modern cross-coupling methodologies that have expanded beyond traditional aryl and vinyl electrophiles [16] [17].

Palladium-Catalyzed Cross-Coupling

The compound demonstrates exceptional performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions when paired with appropriate boronic acid or boronate ester nucleophiles. Under optimized conditions employing electron-rich phosphine ligands such as tricyclohexylphosphine, 1-bromo-2-ethoxy-2-methylpropane undergoes efficient coupling with aryl boronic acids to form carbon-carbon bonds [16] [18].

| Catalyst System | Nucleophile | Conditions | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/PCy₃ | Aryl boronic acids | 80°C, K₂CO₃ | 75-85 |

| Pd(PPh₃)₄ | Vinyl boranes | Room temp, Cs₂CO₃ | 65-75 |

| PdCl₂(dppf) | Alkyl boranes | 60°C, NaOtBu | 70-80 |

Nickel-Catalyzed Transformations

Nickel catalysis has proven particularly effective for cross-coupling reactions involving 1-bromo-2-ethoxy-2-methylpropane due to nickel's enhanced ability to activate alkyl halides through single-electron processes. The compound undergoes successful cross-coupling with various organometallic nucleophiles under mild conditions using appropriate nickel catalyst systems [19] [20].

Mechanistic Pathways

The cross-coupling reactivity of 1-bromo-2-ethoxy-2-methylpropane proceeds through well-established mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination steps. The primary alkyl bromide structure facilitates rapid oxidative addition to low-valent transition metal complexes, while the tertiary substitution pattern minimizes competing β-hydride elimination pathways [21] [22].

Copper-Catalyzed Reactions

Recent developments in copper catalysis have demonstrated that 1-bromo-2-ethoxy-2-methylpropane participates effectively in copper-mediated cross-coupling reactions. These transformations typically proceed through radical intermediates generated by single-electron transfer from copper centers to the alkyl halide substrate [23] [24].

Ligand Effects and Optimization

The success of cross-coupling reactions with 1-bromo-2-ethoxy-2-methylpropane depends critically on ligand selection and reaction optimization. Bulky, electron-rich phosphine ligands generally provide superior results for palladium catalysis, while bidentate nitrogen-based ligands prove most effective for nickel and copper systems [25] [26].

Scope and Limitations

While 1-bromo-2-ethoxy-2-methylpropane demonstrates broad compatibility with transition metal catalysts, certain limitations exist. The compound may undergo competitive elimination reactions under strongly basic conditions, and the ethoxy substituent can participate in side reactions with highly electrophilic metal centers. These challenges can typically be addressed through careful optimization of reaction conditions and catalyst selection [27] [28].